Cas no 60658-04-0 (Ketoprofen Ethyl Ester)
Ketoprofen Ethyl Ester structure
Product Name:Ketoprofen Ethyl Ester
Numero CAS:60658-04-0
MF:C18H18O3
MW:282.333725452423
CID:496332
PubChem ID:9878873
Update Time:2025-06-08
Ketoprofen Ethyl Ester Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzeneacetic acid, 3-benzoyl-a-methyl-, ethyl ester
- Ketoprofen Ethyl Ester
- Ethyl 2-(3-benzoylphenyl)propanoate
- Ethyl 2-(3-benzoylphenyl)propionate
- Ethyl 2-(3-Benzoylphenyl)propionate(Ketoprofen Ethyl Ester)
- 60658-04-0
- Ethyl 2-(3-Benzoylphenyl)propionate (Ketoprofen Ethyl Ester)
- EC 414-920-9
- SCHEMBL9555892
- DTXSID00432246
- BS-45472
- NS00077690
- CHEMBL4168332
- CQSMNXCTDMLMLM-UHFFFAOYSA-N
- F72589
- Ethyl2-(3-benzoylphenyl)propanoate
- Ethyl 2-(3-Benzoylphenyl)propionate; Ketoprofen Ethyl Ester
-
- Inchi: 1S/C18H18O3/c1-3-21-18(20)13(2)15-10-7-11-16(12-15)17(19)14-8-5-4-6-9-14/h4-13H,3H2,1-2H3
- Chiave InChI: CQSMNXCTDMLMLM-UHFFFAOYSA-N
- Sorrisi: O(CC)C(C(C)C1C=CC=C(C(C2C=CC=CC=2)=O)C=1)=O
Proprietà calcolate
- Massa esatta: 282.12600
- Massa monoisotopica: 282.125594432g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 21
- Conta legami ruotabili: 6
- Complessità: 358
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.8
- Superficie polare topologica: 43.4Ų
Proprietà sperimentali
- Densità: 1.111±0.06 g/cm3 (20 ºC 760 Torr),
- Punto di ebollizione: 402.3±28.0 °C at 760 mmHg
- Punto di infiammabilità: 176.1±24.0 °C
- Solubilità: Quasi insolubile (0,016 g/l) (25°C),
- PSA: 43.37000
- LogP: 3.58420
- Pressione di vapore: 0.0±0.9 mmHg at 25°C
Ketoprofen Ethyl Ester Informazioni sulla sicurezza
- Parola segnale:warning
- Dichiarazione di pericolo: H303+H313+H333
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Ketoprofen Ethyl Ester Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TRC | K200845-100mg |
Ketoprofen Ethyl Ester |
60658-04-0 | 100mg |
$ 221.00 | 2023-09-07 | ||
| TRC | K200845-1g |
Ketoprofen Ethyl Ester |
60658-04-0 | 1g |
$ 644.00 | 2023-09-07 | ||
| TRC | K200845-5g |
Ketoprofen Ethyl Ester |
60658-04-0 | 5g |
$ 1909.00 | 2023-09-07 | ||
| eNovation Chemicals LLC | Y1236650-5g |
Benzeneacetic acid, 3-benzoyl-a-Methyl-, ethyl ester |
60658-04-0 | 98% | 5g |
$345 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1236650-100mg |
Benzeneacetic acid, 3-benzoyl-a-Methyl-, ethyl ester |
60658-04-0 | 98% | 100mg |
$65 | 2025-02-20 | |
| eNovation Chemicals LLC | Y1236650-250mg |
Benzeneacetic acid, 3-benzoyl-a-Methyl-, ethyl ester |
60658-04-0 | 98% | 250mg |
$80 | 2025-02-20 | |
| eNovation Chemicals LLC | Y1236650-1g |
Benzeneacetic acid, 3-benzoyl-a-Methyl-, ethyl ester |
60658-04-0 | 98% | 1g |
$130 | 2025-02-20 | |
| eNovation Chemicals LLC | Y1236650-5g |
Benzeneacetic acid, 3-benzoyl-a-Methyl-, ethyl ester |
60658-04-0 | 98% | 5g |
$375 | 2025-02-20 | |
| Aaron | AR00EFNU-100mg |
Benzeneacetic acid, 3-benzoyl-a-methyl-, ethyl ester |
60658-04-0 | 97% | 100mg |
$16.00 | 2025-01-24 | |
| Aaron | AR00EFNU-250mg |
Benzeneacetic acid, 3-benzoyl-a-methyl-, ethyl ester |
60658-04-0 | 97% | 250mg |
$28.00 | 2025-01-24 |
Ketoprofen Ethyl Ester Letteratura correlata
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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